molecular formula C20H22N4O3 B2398103 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide CAS No. 1235682-97-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide

Número de catálogo: B2398103
Número CAS: 1235682-97-9
Peso molecular: 366.421
Clave InChI: VVJHXKSDVAFYJA-HWKANZROSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a pyrimidinyl-substituted piperidine, and an acrylamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyrimidinyl-substituted piperidine: This step involves the reaction of pyrimidine with piperidine under specific conditions, often using a base such as sodium hydride.

    Coupling of the two intermediates: The benzo[d][1,3]dioxole and pyrimidinyl-piperidine intermediates are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of the acrylamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the acrylamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

    Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C15H17N3O3C_{15}H_{17}N_{3}O_{3} and a molecular weight of approximately 259.3004 g/mol. Its structure features a benzo[d][1,3]dioxole moiety, which is known for its biological activity, linked to a pyrimidine-piperidine hybrid structure. This unique combination may enhance its interaction with biological targets, making it a candidate for further investigation in drug development.

Pharmacological Applications

  • Anticancer Activity
    Recent studies have indicated that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide exhibit significant anticancer properties. For instance, derivatives of this compound have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study highlighted the ability of such compounds to target specific signaling pathways involved in tumor growth and metastasis, providing a basis for their use in oncology treatments .
  • Antimicrobial Properties
    The compound's structural components suggest potential antimicrobial effects. Research has demonstrated that related structures possess activity against various bacterial strains, indicating that this compound may also exhibit similar properties. The presence of the piperidine ring is often associated with enhanced membrane permeability, which could facilitate its action against microbial cells .
  • Neurological Disorders
    Given the piperidine and pyrimidine components, this compound could be explored for neuroprotective effects. Compounds with similar scaffolds have been investigated for their potential to treat conditions like Alzheimer's disease and other forms of dementia by modulating neurotransmitter systems and reducing neuroinflammation . The interaction of such compounds with central nervous system receptors could provide insights into their efficacy in treating neurological disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure–activity relationship (SAR) studies emphasize the importance of the dioxole and piperidine moieties in enhancing biological activity. Variations in substituents on these rings can significantly alter the compound's potency and selectivity towards specific biological targets .

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound was tested for cytotoxic effects. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against breast and lung cancer cells .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using standard strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound displayed promising antibacterial activity, suggesting that modifications to its structure could lead to new antibiotics .

Mecanismo De Acción

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-4-ylmethyl)acrylamide
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrimidin-4-ylmethyl)acrylamide
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(piperidin-4-ylmethyl)acrylamide

Uniqueness

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide is unique due to the combination of its benzo[d][1,3]dioxole, pyrimidinyl-piperidine, and acrylamide moieties. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the pyrimidinyl-piperidine group may enhance its binding affinity to certain biological targets, making it a more potent bioactive molecule.

Actividad Biológica

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide is a complex organic compound that has drawn significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety and a pyrimidine-piperidine hybrid structure. Its molecular formula is C18H22N4O3C_{18}H_{22}N_{4}O_{3} with a molecular weight of 342.39 g/mol. The structural representation is as follows:

 E 3 benzo d 1 3 dioxol 5 yl N 1 pyrimidin 2 yl piperidin 4 yl methyl acrylamide\text{ E 3 benzo d 1 3 dioxol 5 yl N 1 pyrimidin 2 yl piperidin 4 yl methyl acrylamide}

Synthesis

The synthesis of this compound typically involves several steps including:

  • Formation of the benzo[d][1,3]dioxole moiety : Derived from catechol and formaldehyde.
  • Synthesis of the pyrimidine-piperidine component : Achieved through cyclization reactions involving appropriate amines.
  • Final coupling : The two moieties are coupled using coupling reagents like EDCI in the presence of a base.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of compounds containing the benzo[d][1,3]dioxole moiety can inhibit cancer cell growth in various lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.72 µM to 8.4 µM depending on structural modifications .
CompoundCell LineIC50 (µM)
Compound AMCF-71.003
Compound BA5490.72
Compound CMCF-73.2
Compound DA5498.4

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties against various pathogens. Some studies suggest that modifications to the benzo[d][1,3]dioxole ring enhance antibacterial activity against Gram-positive bacteria .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Protein Disulfide Isomerase (PDI) Inhibition : Similar compounds have shown promising results as PDI inhibitors with IC50 values below 1 µM, indicating potential therapeutic applications in cancer treatment by promoting apoptosis through the inhibition of protein folding mechanisms .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Study on Anticancer Effects : A study reported that a derivative with a similar structure showed significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound for further development .
  • Antioxidant Properties : Some derivatives exhibited antioxidant activity through lipid peroxidation assays, which could contribute to their overall therapeutic profile against oxidative stress-related diseases .

Propiedades

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-19(5-3-15-2-4-17-18(12-15)27-14-26-17)23-13-16-6-10-24(11-7-16)20-21-8-1-9-22-20/h1-5,8-9,12,16H,6-7,10-11,13-14H2,(H,23,25)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJHXKSDVAFYJA-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.